[(1R,2S)-2-aminocyclohexyl]methanol

SYK kinase inhibition Immuno-oncology Heparin-induced thrombocytopenia

[(1R,2S)-2-aminocyclohexyl]methanol (CAS 213764-26-2) is an enantiopure cis-configured 1,2-amino alcohol built on a rigid cyclohexane scaffold. With a molecular formula C₇H₁₅NO, a molecular weight of 129.20 g/mol, and a melting point of 60–62 °C, it presents both a primary amine and a primary hydroxymethyl group in a fixed cis spatial orientation.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 213764-26-2
Cat. No. B3421324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2S)-2-aminocyclohexyl]methanol
CAS213764-26-2
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CO)N
InChIInChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
InChIKeyGCWPGEWXYDEQAY-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(1R,2S)-2-Aminocyclohexyl]methanol CAS 213764-26-2: Defined cis-Chiral Amino Alcohol Scaffold for Asymmetric Synthesis and Kinase-Targeted Drug Discovery


[(1R,2S)-2-aminocyclohexyl]methanol (CAS 213764-26-2) is an enantiopure cis-configured 1,2-amino alcohol built on a rigid cyclohexane scaffold . With a molecular formula C₇H₁₅NO, a molecular weight of 129.20 g/mol, and a melting point of 60–62 °C, it presents both a primary amine and a primary hydroxymethyl group in a fixed cis spatial orientation . This precisely defined stereochemistry has rendered the compound a sought-after chiral building block for constructing carbocyclic nucleoside analogues and a key pharmacophoric fragment in several clinical-stage spleen tyrosine kinase (SYK) inhibitors, including PRT-060318 and PRT-062607 (P505-15), where the (1R,2S) configuration is integral to sub-nanomolar target engagement [1][2].

Why Generic 2-Aminocyclohexylmethanol Cannot Substitute for CAS 213764-26-2 in Stereochemically Demanding Applications


2-Aminocyclohexylmethanol exists in four distinct stereoisomeric forms—cis-(1R,2S), cis-(1S,2R), trans-(1R,2R), and trans-(1S,2S)—each with unique spatial orientation of the amine and hydroxyl groups that dictates molecular recognition in biological systems and asymmetric catalytic cycles . The target compound's cis-(1R,2S) configuration places both functional groups on the same face of the cyclohexane ring, a geometry that has been structurally resolved in X-ray co-crystal structures of SYK kinase inhibitors and is explicitly claimed in composition-of-matter patents covering clinical SYK inhibitors [1][2]. The trans diastereomer (e.g., CAS 5691-21-4) exhibits a markedly different melting point (74.5–75.5 °C vs 60–62 °C) and spatial presentation of hydrogen-bonding groups, precluding direct substitution in any application where binding pose or crystal packing is stereospecific . Even within the cis series, the enantiomeric (1S,2R) counterpart (CAS 213993-30-7) generates the mirror-image binding surface, which in the context of kinase active sites translates to loss of affinity and selectivity—a principle established across the aminocyclohexyl kinase inhibitor class .

Quantitative Differentiation Evidence: [(1R,2S)-2-Aminocyclohexyl]methanol vs. Closest Analogs


Enantiomer-Dependent SYK Kinase Inhibition: (1R,2S) Configuration Delivers Sub-Nanomolar IC₅₀ vs. Loss of Activity with (1S,2R)

The (1R,2S)-2-aminocyclohexyl moiety functions as a critical chirality-bearing fragment in the clinical SYK inhibitor PRT-062607 (P505-15). PRT-062607, which incorporates the (1R,2S) scaffold, achieves an IC₅₀ of 1–2 nM against SYK kinase with >80-fold selectivity over Fgr, Lyn, FAK, Pyk2, and Zap70 . In contrast, the closely related inhibitor PRT-060318, which also employs the (1R,2S) configuration, exhibits an IC₅₀ of 4 nM and demonstrates 92% inhibition of SYK at 50 nM while all other tested kinases retain >70% residual activity in a 270-kinase selectivity panel [1]. Within the broader aminocyclohexyl kinase inhibitor class, inversion of the chiral centers to the (1S,2R) stereochemistry has been associated with marked reductions in SYK affinity and selectivity, consistent with X-ray co-crystal structures (PDB 5tt7) that resolve specific hydrogen-bonding and hydrophobic contacts dictated by the (1R,2S) spatial arrangement [2].

SYK kinase inhibition Immuno-oncology Heparin-induced thrombocytopenia

Melting Point Differentiation: cis-(1R,2S) vs. trans-(2-Aminocyclohexyl)methanol Facilitates Solid-State Characterization and Purity Verification

The target compound [(1R,2S)-2-aminocyclohexyl]methanol exhibits a melting point of 60–62 °C, while the trans diastereomer (CAS 5691-21-4) melts at 74.5–75.5 °C (from ethyl ether) . This ~14 °C melting point depression in the cis isomer reflects fundamental differences in crystal packing energy arising from the distinct spatial arrangement of hydrogen-bond donor/acceptor groups, providing an unambiguous thermal signature for batch identity confirmation via differential scanning calorimetry (DSC) or melting point apparatus [1].

Solid-state characterization Polymorph screening Analytical quality control

Chiral Building Block Fidelity: cis-(1R,2S) Scaffold Enables Carbocyclic Nucleoside Analogue Synthesis with Defined 1,2-Stereochemistry

The (1R,2S) stereochemistry has been specifically exploited in the synthesis of 1,2-disubstituted cyclohexane carbocyclic nucleoside analogues through direct construction of adenine and uridine heterocyclic bases onto the primary amino group of 2-aminocyclohexylmethanol [1]. The cis relationship between the amine and hydroxymethyl substituents on the cyclohexane ring mimics the relative orientation of the nucleobase and 5'-hydroxymethyl group found in natural β-D-ribonucleosides, a spatial requirement that cannot be satisfied by the trans diastereomer [2]. The resulting carbocyclic nucleoside analogues have been screened for antiviral activity, with the defined cis geometry being a prerequisite for substrate recognition by nucleoside kinases and polymerases [3].

Carbocyclic nucleosides Antiviral research Nucleic acid chemistry

Stereospecific Patent Protection: U.S. Patent 8,344,162 Claims Specific trans-Aminocyclohexyl Ether Stereoisomers as Intermediates, Reinforcing Commercial Relevance of Defined cis/trans Configurations

U.S. Patent 8,344,162 (issued 2013) explicitly claims methods for the stereoselective preparation of trans-(1R,2R)-aminocyclohexyl ether compounds and trans-(1S,2S)-aminocyclohexyl ether compounds, along with their intermediates and stereoisomers [1]. The patent's focus on defined trans stereochemistry underscores that synthetic routes and final pharmaceutical compositions are stereochemically locked—the cis-(1R,2S)-aminocyclohexylmethanol serves as a distinct starting material for orthogonal synthetic pathways producing cis-configured ether derivatives that fall outside the trans-specific patent claims, thereby occupying a separate IP space [2]. A related patent family (U.S. Patent 9,115,081, issued 2015) further reinforces the commercial value of stereochemically pure aminocyclohexyl building blocks in cardiovascular and anti-arrhythmic drug development, with stereoisomerically substantially pure compounds being the claimed inventive entity [3].

Process chemistry intellectual property Aminocyclohexyl ether pharmaceuticals Freedom-to-operate

Enantiomeric Purity and Configurational Stability: The cis-(1R,2S) Form Permits Definitive Chiral Purity Specification vs. Racemic cis Mixtures

Commercial sourcing data indicate that [(1R,2S)-2-aminocyclohexyl]methanol is supplied at ≥97% chemical purity with defined stereochemical identity, as confirmed by the specific MDL number MFCD18374503 and the canonical SMILES string N[C@H]1CCCC[C@H]1CO that uniquely encodes the (1R,2S) absolute configuration . The corresponding racemic cis mixture (CAS 5691-15-6) lacks stereochemical definition, meaning any downstream products synthesized from racemic starting material will be obtained as 1:1 diastereomeric mixtures requiring costly chiral separation . Chiral HPLC methods for separating cis- and trans-2-aminocyclohexane-1-methanol enantiomers have been developed, and the defined (1R,2S) enantiomer serves as the authentic reference standard for method calibration and peak assignment [1]. Storage recommendations for the analytically pure enantiomer specify 2–8 °C with protection from light, reflecting sensitivity to racemization or degradation under ambient conditions that would compromise chiral purity if not properly controlled .

Chiral purity specification Optical rotation Enantiomeric excess determination

Validated Application Scenarios for [(1R,2S)-2-Aminocyclohexyl]methanol (CAS 213764-26-2) Based on Quantitative Differentiation Evidence


Discovery-Stage SYK-Dependent Immuno-Oncology and Autoimmune Programs Requiring Defined (1R,2S) Aminocyclohexyl Pharmacophore

Medicinal chemistry teams developing next-generation SYK inhibitors for B-cell malignancies or heparin-induced thrombocytopenia (HIT) should use CAS 213764-26-2 as the starting chiral building block for constructing the aminocyclohexyl-pyrimidinecarboxamide core. The (1R,2S) configuration is confirmed in X-ray co-crystal structures (PDB 5tt7) of clinical-stage SYK inhibitors and delivers sub-nanomolar IC₅₀ values (1–4 nM) with >80-fold kinase selectivity [1]. The (1S,2R) enantiomer or racemic cis mixture cannot achieve this selectivity profile, and the trans diastereomer presents an incompatible binding geometry.

Carbocyclic Nucleoside Analogue Synthesis for Antiviral and Anticancer Nucleotide Prodrug Development

Investigators synthesizing carbocyclic nucleoside analogues—particularly adenine, uridine, and thymine derivatives—should select the cis-(1R,2S) stereochemistry to ensure correct spatial mimicry of the β-D-ribonucleoside scaffold. The published synthetic route by Viña et al. directly installs nucleobases at the primary amino group of 2-aminocyclohexylmethanol, with the cis orientation of amine and hydroxymethyl groups required for enzyme recognition [2]. Use of the trans diastereomer or racemic cis mixture would compromise synthetic efficiency and biological target engagement.

Solid-State Form Screening and Crystallization Development for Chiral Amino Alcohol Intermediates

Pre-formulation and solid-state chemistry groups can exploit the 60–62 °C melting point of the cis-(1R,2S) enantiomer—distinct from the 74.5–75.5 °C melting point of the trans racemate—as a rapid thermal QC endpoint for stereochemical identity verification . Differential scanning calorimetry (DSC) or simple capillary melting point measurement provides orthogonal confirmation to chiral HPLC, accelerating batch release decisions in procurement and process development workflows.

Freedom-to-Operate-Controlled Process Chemistry for Aminocyclohexyl Ether-Based Cardiovascular Agents

Process chemistry groups designing aminocyclohexyl ether pharmaceuticals should consider CAS 213764-26-2 as a cis-configured starting material that falls outside the trans-specific patent claims of U.S. Patent 8,344,162 and U.S. Patent 9,115,081 [3]. This stereochemical differentiation opens access to structurally novel cis-configured final compounds with distinct intellectual property positions, providing strategic IP value in competitive cardiovascular and anti-arrhythmic drug development programs.

Quote Request

Request a Quote for [(1R,2S)-2-aminocyclohexyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.